

A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives

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Compound of Interest

Compound Name: Aniline phosphate

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This guide provides a comparative analysis of the thermal stability of **aniline phosphate** and its derivatives. The information presented is compiled from various studies to offer insights into how different substituents on the aniline ring affect the thermal properties of the resulting phosphate salts. Understanding the thermal stability of these compounds is crucial for their handling, storage, and application in various fields, including materials science and pharmaceutical development.

Comparative Thermal Stability Data

The thermal stability of **aniline phosphate** and its derivatives is primarily assessed by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset and completion of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition events.

The following table summarizes the available thermal decomposition data for **aniline phosphate** and some of its derivatives. It is important to note that these values are compiled from different sources and experimental conditions may vary.

Compound Name	Structure	Onset Decomposition Temperature (°C)	Key Observations
Anilinium Dihydrogen Phosphate	$\text{C}_6\text{H}_5\text{NH}_3^+ \cdot \text{H}_2\text{PO}_4^-$	~200	Thermally stable up to this temperature.
N-Methyl-4-nitroanilinium Isophthalate	$\text{CH}_3\text{NH}(\text{C}_6\text{H}_4\text{NO}_2) \cdot \text{C}_8\text{H}_6\text{O}_4$	~160	The compound is stable up to 160 °C.
4-Chloroanilinium Ethanoate	$\text{ClC}_6\text{H}_4\text{NH}_3^+ \cdot \text{CH}_3\text{COO}^-$	73 - 189	A decomposition step is observed within this range.
4-Chloroaniline (base)	$\text{ClC}_6\text{H}_4\text{NH}_2$	250 - 300	Decomposition temperature of the free base for reference. [1]

Note: The data for N-methyl-4-nitroanilinium is for its isophthalate salt, and for 4-chloroanilinium, it is for its ethanoate salt, as direct phosphate salt data was not available in the searched literature. These are included to provide a broader context on the thermal stability of substituted anilinium salts.

Experimental Protocols

The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on common practices in the field.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., Shimadzu TGA-50, Mettler Toledo TGA/SDTA 851e).

Procedure:

- **Sample Preparation:** A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a sample pan (e.g., alumina or platinum crucible).
- **Instrument Setup:** The sample pan is placed in the TGA furnace. An inert atmosphere is typically established by purging with nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
- **Thermal Program:** The sample is heated from ambient temperature to a final temperature (e.g., 600-1000 °C) at a constant heating rate (e.g., 10 °C/min).
- **Data Acquisition:** The instrument continuously records the sample's mass and temperature.
- **Data Analysis:** The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss, and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Apparatus: A differential scanning calorimeter (e.g., Shimadzu DSC-60, Mettler Toledo DSC 1).

Procedure:

- **Sample Preparation:** A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or platinum pan.
- **Instrument Setup:** The sample pan and an empty reference pan are placed in the DSC cell.
- **Thermal Program:** The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.
- **Data Acquisition:** The instrument measures the difference in heat flow between the sample and the reference.

- **Data Analysis:** The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling, sublimation) and exothermic (crystallization, decomposition) events. The peak temperature and the area under the peak can be used to determine the transition temperature and the enthalpy of the transition, respectively.

Visualizations

The following diagrams illustrate a typical experimental workflow for thermal analysis and a generalized decomposition pathway for anilinium phosphate.

Caption: Experimental workflow for comparative thermal stability analysis.

Caption: Generalized thermal decomposition pathway of anilinium phosphate.

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References

- 1. 4-Chloroaniline | C1=CC=C(C=C1)N | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
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